Iloperidone Carboxylic Acid-d3
CAS No.: 1346601-35-1
Cat. No.: VC0118572
Molecular Formula: C23H25FN2O5
Molecular Weight: 431.479
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1346601-35-1 |
---|---|
Molecular Formula | C23H25FN2O5 |
Molecular Weight | 431.479 |
IUPAC Name | 4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)benzoic acid |
Standard InChI | InChI=1S/C23H25FN2O5/c1-29-21-13-16(23(27)28)3-6-19(21)30-12-2-9-26-10-7-15(8-11-26)22-18-5-4-17(24)14-20(18)31-25-22/h3-6,13-15H,2,7-12H2,1H3,(H,27,28)/i1D3 |
Standard InChI Key | AXUKEZOJOPXXTB-FIBGUPNXSA-N |
SMILES | COC1=C(C=CC(=C1)C(=O)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |
Introduction
Chemical Identity and Properties
Iloperidone Carboxylic Acid-d3 is a deuterium-labeled derivative of a primary metabolite of iloperidone. The compound has distinct chemical characteristics that enable its use in pharmaceutical research and analytical applications.
Basic Chemical Information
The following table summarizes the key chemical identifiers and properties of Iloperidone Carboxylic Acid-d3:
Property | Value |
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CAS Number | 1346601-35-1 |
IUPAC Name | 4-(3-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-(methoxy-d3)benzoic acid |
Molecular Formula | C23H22D3FN2O5 |
Molecular Weight | 431.48 g/mol |
Appearance | White solid |
Solubility | Methanol |
Storage Condition | Store at 2-8°C |
Synonyms | Iloperidone Carboxylic Acid-d3 |
The compound features three deuterium atoms replacing hydrogen in the methoxy group, which is a critical structural modification for its use as a reference standard in analytical chemistry and pharmacokinetic studies .
Structural Characteristics
Iloperidone Carboxylic Acid-d3 contains several key structural elements:
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A fluorobenzo[d]isoxazole ring system
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A piperidine ring
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A propoxy linking group
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A methoxy group with three deuterium atoms (methoxy-d3)
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A carboxylic acid functional group
This structure corresponds to the P95 metabolite of iloperidone but with deuterium isotopic labeling on the methoxy group . The deuterium labeling provides a distinct mass signature that makes the compound valuable for mass spectrometry-based analytical methods.
Relationship to Iloperidone
Iloperidone Carboxylic Acid-d3 is directly related to iloperidone, which is an atypical antipsychotic approved for treating schizophrenia. Understanding this relationship provides context for the importance of this deuterated compound.
Iloperidone Metabolism
Iloperidone undergoes three major biotransformation pathways in the body:
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Carbonyl reduction to produce P88
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CYP2D6-mediated hydroxylation to produce P95
The P95 metabolite, which results from CYP2D6-mediated hydroxylation, is particularly significant as it represents 47.9% of the total plasma exposure (AUC) of iloperidone and its metabolites at steady-state in extensive metabolizers (EM) and 25% in poor metabolizers (PM) . Iloperidone Carboxylic Acid-d3 is essentially a deuterated version of this P95 metabolite.
Pharmacological Significance
Iloperidone Carboxylic Acid-d3, as a deuterated version of P95, maintains similar pharmacological properties but with the analytical advantage of isotopic labeling. This allows researchers to distinguish between endogenous metabolites and the administered compound in biological samples.
Synthesis Methods
The synthesis of Iloperidone Carboxylic Acid-d3 involves specialized chemical processes to incorporate deuterium atoms at specific positions in the molecule.
General Synthetic Approach
The synthesis typically involves modifying the parent compound, iloperidone, or directly synthesizing the P95 metabolite with deuterated reagents. The process generally includes:
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Using deuterated solvents or reagents to incorporate deuterium into the methoxy group
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Chemical reactions that allow for selective incorporation of deuterium atoms
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Purification steps to isolate the deuterated compound
While specific synthetic routes may vary, the goal is to create a molecule that is chemically identical to the P95 metabolite except for the isotopic substitution of hydrogen with deuterium in the methoxy group.
Specialized Techniques
The synthesis of deuterated compounds typically requires specialized techniques:
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Use of deuterated starting materials
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Control of reaction conditions to prevent deuterium-hydrogen exchange
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Chromatographic purification methods to ensure isotopic purity
Applications in Research
Iloperidone Carboxylic Acid-d3 serves various important functions in pharmaceutical research and development.
Analytical Reference Standard
As a labeled standard, Iloperidone Carboxylic Acid-d3 is primarily used in analytical chemistry for:
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Quantitative analysis of iloperidone metabolites in biological samples
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Method development and validation for bioanalytical assays
The deuterium labeling provides a mass shift that allows analysts to distinguish between the reference standard and the endogenous metabolite, enabling precise quantification.
Metabolic Studies
Iloperidone Carboxylic Acid-d3 facilitates detailed metabolic tracing without significantly altering the pharmacokinetic profile of the compound. This makes it valuable for:
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Studying the metabolic pathways of iloperidone
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Investigating drug-drug interactions involving CYP2D6
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Assessing metabolic variations in different populations (e.g., extensive vs. poor metabolizers)
The deuterated compound allows researchers to track the formation and elimination of the P95 metabolite with high precision, contributing to a better understanding of iloperidone's pharmacokinetics.
Pharmacokinetic Considerations
The pharmacokinetic properties of Iloperidone Carboxylic Acid-d3 are largely similar to those of the non-deuterated P95 metabolite, with some subtle differences due to isotopic substitution.
Isotope Effects on Pharmacokinetics
Deuterium substitution can affect certain aspects of a compound's pharmacokinetics:
These subtle differences make deuterated compounds valuable for studying metabolic processes while maintaining relevance to the non-deuterated compounds.
Comparison with Non-deuterated Metabolite
The P95 metabolite (non-deuterated) demonstrates the following pharmacokinetic properties:
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Elimination half-life of 23 hours in CYP2D6 extensive metabolizers (EM)
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Elimination half-life of 31 hours in CYP2D6 poor metabolizers (PM)
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Represents a significant portion of total plasma exposure following iloperidone administration
Iloperidone Carboxylic Acid-d3 would exhibit similar properties but with the analytical advantage of distinguishable mass spectrometric detection.
Analytical Methods
Various analytical techniques are employed in the detection and quantification of Iloperidone Carboxylic Acid-d3 in research settings.
Mass Spectrometry
Mass spectrometry is the primary analytical technique used with deuterated standards such as Iloperidone Carboxylic Acid-d3:
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Liquid chromatography-mass spectrometry (LC-MS/MS) allows for sensitive and specific detection
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The mass shift created by deuterium substitution provides clear differentiation from the non-deuterated metabolite
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Internal standard calibration using the deuterated compound enables accurate quantification of the non-deuterated metabolite in biological samples
Comparative Studies
Limited comparative studies exist specifically on Iloperidone Carboxylic Acid-d3, but research on deuterated pharmaceutical compounds in general provides relevant insights.
Advantages Over Non-deuterated Analogs
Deuterated compounds like Iloperidone Carboxylic Acid-d3 offer several advantages in research applications:
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Enhanced stability in certain metabolic pathways
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Distinct mass spectrometric signatures for analytical discrimination
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Potential for use as internal standards in quantitative analyses
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Similar physicochemical properties to the non-deuterated compounds, allowing for relevant comparative studies
These advantages make deuterated compounds valuable tools in pharmaceutical research and development.
Future Research Directions
Several promising research directions could expand our understanding and application of Iloperidone Carboxylic Acid-d3.
Challenges and Limitations
Research involving Iloperidone Carboxylic Acid-d3 faces several challenges:
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Limited commercial availability of specialized deuterated compounds
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Higher costs compared to non-deuterated analogs
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Potential for deuterium-hydrogen exchange under certain conditions
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Regulatory considerations for the use of isotopically labeled compounds in clinical research
Addressing these challenges could expand the utility of Iloperidone Carboxylic Acid-d3 in pharmaceutical research and development.
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